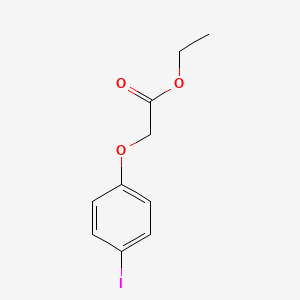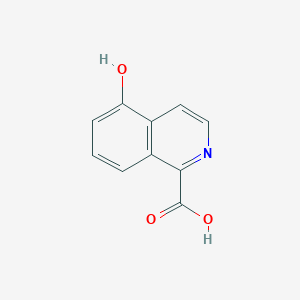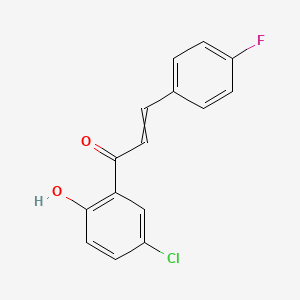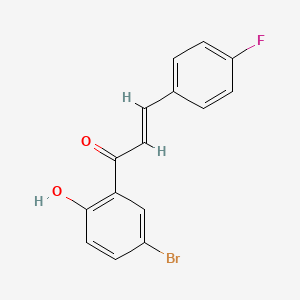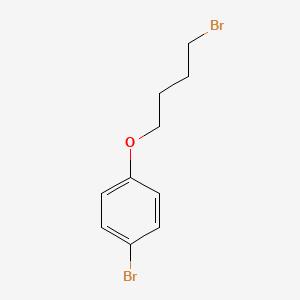
N,N-Bis(trimethylsilyl)-2-propyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(trimethylsilyl)-2-propyn-1-amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a nitrogen atom, which is further bonded to a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)-2-propyn-1-amine can be synthesized through the reaction of trimethylsilyl chloride with propargylamine in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Propargylamine+2Trimethylsilyl chloride+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(trimethylsilyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Desilylation: Removal of the trimethylsilyl groups can be achieved using fluoride ions or other desilylating agents.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Fluoride Ions: Used for desilylation reactions.
Electrophiles: Such as halogens or acids, for addition reactions to the propynyl group.
Major Products
Desilylated Amines: Resulting from the removal of trimethylsilyl groups.
Substituted Amines: Formed by substitution of the trimethylsilyl groups with other functional groups.
Aplicaciones Científicas De Investigación
N,N-Bis(trimethylsilyl)-2-propyn-1-amine has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.
Materials Science: Employed in the synthesis of silicon-based materials and coatings.
Biological Studies: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicinal Chemistry: Explored for its role in drug development, particularly in the synthesis of silylated analogs of bioactive compounds.
Mecanismo De Acción
The mechanism of action of N,N-Bis(trimethylsilyl)-2-propyn-1-amine involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The propynyl group can participate in addition reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the propynyl group.
N,N-Bis(trimethylsilyl)methoxymethylamine: Contains a methoxymethyl group instead of a propynyl group.
N,N-Bis(trimethylsilyl)aniline: Features an aniline group instead of a propynyl group.
Uniqueness
N,N-Bis(trimethylsilyl)-2-propyn-1-amine is unique due to the presence of both trimethylsilyl and propynyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other silylated compounds.
Propiedades
Número CAS |
91375-25-6 |
|---|---|
Fórmula molecular |
C9H21NSi2 |
Peso molecular |
199.44 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H21NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h1H,9H2,2-7H3 |
Clave InChI |
KSLOZLAHDHSVAG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N(CC#C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)N(CC#C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


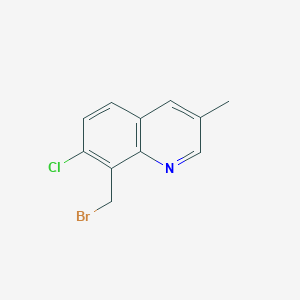
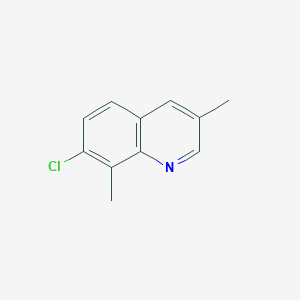
![4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3058650.png)
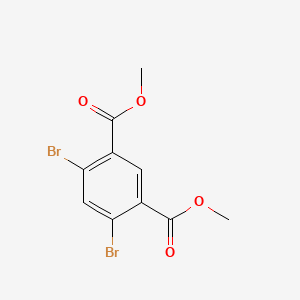


![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)
